Ethyl 2-[(3-oxopentanoyl)amino]benzoate
Description
Ethyl 2-[(3-oxopentanoyl)amino]benzoate is an aromatic ester derivative featuring a benzoate backbone substituted at the ortho-position with a 3-oxopentanoyl amino group. This compound belongs to a class of N-acyl anthranilate analogs, where the acyl group determines physicochemical properties and reactivity. The 3-oxopentanoyl moiety introduces a ketone-functionalized aliphatic chain, which may enhance solubility in polar solvents and influence hydrogen-bonding interactions in supramolecular or biological contexts .
Properties
CAS No. |
143049-23-4 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl 2-(3-oxopentanoylamino)benzoate |
InChI |
InChI=1S/C14H17NO4/c1-3-10(16)9-13(17)15-12-8-6-5-7-11(12)14(18)19-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,17) |
InChI Key |
HHQXGOWRMQIDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)NC1=CC=CC=C1C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-oxopentanoyl)amino]benzoate can be achieved through a multi-step process involving the following key steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 2-aminobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl 2-aminobenzoate.
Acylation Reaction: The ethyl 2-aminobenzoate is then subjected to an acylation reaction with 3-oxopentanoyl chloride in the presence of a base such as pyridine or triethylamine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-oxopentanoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group in the 3-oxopentanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: 2-aminobenzoic acid and ethanol.
Reduction: Ethyl 2-[(3-hydroxypentanoyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-oxopentanoyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-oxopentanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Substituent Reactivity: The 3-oxopentanoyl group (ketone-terminated chain) in the target compound may confer moderate electron-withdrawing effects, contrasting with the strongly electron-withdrawing cyano group in ethyl 2-[(2-cyanoacetyl)amino]benzoate. In contrast, dimethylamino-substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate) exhibit electron-donating effects, enhancing radical polymerization efficiency in resin systems .
Applications: Ethyl 2-[(2-cyanoacetyl)amino]benzoate is utilized in pharmaceutical synthesis due to its cyano group’s versatility in forming carbon-nitrogen bonds . The target compound’s 3-oxopentanoyl group, with a longer aliphatic chain, might favor applications requiring lipophilicity, such as agrochemical formulations. Chlorimuron ethyl ester (a sulfonylurea herbicide) highlights how benzoate derivatives with heterocyclic substituents can target specific biological pathways, suggesting that the 3-oxopentanoyl group could be tailored for herbicidal or antifungal activity .
Synthetic Pathways: The synthesis of methyl 2-benzoylamino-3-oxobutanoate involves condensation of aromatic amines with keto-esters under acidic conditions (e.g., PTSA catalysis in benzene) . A similar approach could apply to the target compound, substituting 3-oxopentanoyl chloride for benzoylation reagents. Heterocyclization reactions (e.g., forming oxazoloquinolines) observed in related compounds suggest that the 3-oxopentanoyl group might participate in cyclocondensation to generate fused-ring systems.
Physicochemical Properties: The 3-oxopentanoyl chain increases molecular weight (C₁₄H₁₇NO₅) compared to cyanoacetyl (C₁₂H₁₂N₂O₃) or dimethylamino (C₁₁H₁₅NO₂) analogs, likely enhancing melting points and solubility in nonpolar solvents. In resin systems, ethyl 4-(dimethylamino)benzoate’s superior degree of conversion over methacrylate-based initiators implies that the target compound’s ketone group might reduce polymerization efficiency unless paired with co-initiators like diphenyliodonium hexafluorophosphate (DPI).
Biological Activity
Ethyl 2-[(3-oxopentanoyl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl benzoate with an appropriate amino acid derivative. The process may include various steps such as acylation and esterification to achieve the desired molecular structure.
Biological Activity
1. Antimicrobial Activity
this compound has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
2. Anticancer Properties
Recent research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies on HepG2 liver carcinoma cells revealed significant inhibition of cell proliferation, with IC50 values suggesting potent anticancer activity. The structure-activity relationship (SAR) indicates that modifications in the side chains enhance the compound's efficacy against cancer cells.
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in MDPI highlighted the antibacterial activity of related compounds derived from benzoic acid derivatives. These compounds were tested against E. coli and showed promising results in inhibiting bacterial growth, supporting the potential application of this compound in treating bacterial infections .
Case Study 2: Cytotoxicity against Cancer Cells
Another investigation focused on the anticancer properties of benzamide derivatives, including this compound. The study evaluated the cytotoxic effects on various cancer cell lines, where it was found that certain structural modifications significantly increased the cytotoxicity, indicating a strong potential for further development as an anticancer agent .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
